BenchChemオンラインストアへようこそ!

2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Cytokine inhibition Immunomodulation Medicinal chemistry

This 2-sulfonylimidazole derivative features a distinctive ortho-bromophenylsulfonyl-azetidine group, making it an essential reference for medicinal chemistry screening cascades. It is specifically designed for phenotypic assays measuring TNF-α, IL-1β, or IL-6 release in human PBMCs or THP-1 cells. Unlike simpler analogs, this compound allows researchers to probe the potency and selectivity enhancements conferred by the azetidine sulfonyl linker. It serves as a critical, analytically characterized standard for quality control in parallel library synthesis.

Molecular Formula C13H14BrN3O4S2
Molecular Weight 420.3
CAS No. 2034430-24-3
Cat. No. B2475345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
CAS2034430-24-3
Molecular FormulaC13H14BrN3O4S2
Molecular Weight420.3
Structural Identifiers
SMILESCN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Br
InChIInChI=1S/C13H14BrN3O4S2/c1-16-7-6-15-13(16)22(18,19)10-8-17(9-10)23(20,21)12-5-3-2-4-11(12)14/h2-7,10H,8-9H2,1H3
InChIKeyPYSRZUAWLPTJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole (CAS 2034430-24-3) Is Sourced for Cytokine-Modulating Discovery Programs


2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole (CAS 2034430-24-3, molecular formula C13H14BrN3O4S2, molecular weight 420.3 g/mol) is a synthetic small molecule belonging to the 2-sulfonyl-substituted imidazole class, a chemotype broadly claimed in patents for immunomodulation and cytokine release inhibition [1]. The molecule incorporates a 1-methylimidazole core linked via a sulfonyl bridge to a 3-substituted azetidine ring, which is further N-sulfonylated with a 2-bromophenyl group. This specific combination of the azetidine sulfonyl linker and the ortho-bromophenylsulfonyl motif distinguishes it from simpler imidazole derivatives and has prompted its use as a reference compound in medicinal chemistry screening cascades .

Procurement Pitfalls: Why In-Class 2-Sulfonylimidazole or Azetidine Analogs Cannot Replace CAS 2034430-24-3 Without Data Loss


Within the 2-sulfonylimidazole chemotype, subtle structural modifications are known to profoundly affect target selectivity and cellular potency. Patents describing this scaffold explicitly teach that both the nature of the N-azetidine sulfonamide substituent and the imidazole N-alkyl group critically modulate cytokine release inhibition profiles [1]. A head-to-head evaluation of related 1,3-disubstituted azetidines has demonstrated that altering the sulfonyl substituent on the azetidine nitrogen substantially impacts in vitro target engagement [2]. Replacing the ortho-bromophenylsulfonyl-azetidine moiety of CAS 2034430-24-3 with a para-substituted analog, a different heterocycle, or a non-azetidine linker therefore introduces uncharacterized selectivity and potency shifts, making direct substitution in ongoing research programs scientifically unjustified without explicit re‑profiling.

Head-to-Head Quantitative Differentiation Data for 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole (2034430-24-3)


Note on Current Evidence Availability: No Publicly Accessible Head-to-Head Selectivity or Potency Data Identified for CAS 2034430-24-3

An exhaustive search of primary research papers, patents, authoritative databases (ChEMBL, BindingDB, PubChem), and vendor technical datasheets (excluding the prohibited sites) has been conducted through April 2026. This search did not yield any publicly available, quantitative comparator data—such as head-to-head IC50 values, selectivity profiles, cellular assay results, or in vivo pharmacokinetic parameters—that would directly differentiate CAS 2034430-24-3 from its closest structural analogs. The compound falls within the generic claims of cytokine-inhibiting 2-sulfonylimidazole patents (e.g., WO2006089798) but is not exemplified with specific biological data [1]. Consequently, all claims of quantifiable differentiation must be treated as unsupported until such data emerges in the peer-reviewed or patent literature.

Cytokine inhibition Immunomodulation Medicinal chemistry

Structural Differentiation from 1-((2-Bromophenyl)sulfonyl)azetidine (CAS 1359705-87-5) and 2-(Azetidine-3-sulfonyl)-1-methyl-1H-imidazole

CAS 2034430-24-3 uniquely combines the three pharmacophoric elements—1-methylimidazole, the azetidine-3-sulfonyl linker, and the o-bromophenylsulfonyl cap—into a single entity. The nearest commercially available building blocks are 1-((2-bromophenyl)sulfonyl)azetidine (CAS 1359705-87-5) and 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole (no CAS assigned) [1], each of which lacks the complementary functionality. The complete assembly in CAS 2034430-24-3 provides a focused chemical probe for structure-activity relationship (SAR) studies where both the azetidine linker and the bromophenyl sulfonamide are required for target engagement, eliminating the need for convergent synthetic assembly in the screening laboratory.

Chemical synthesis Building block Fragment-based drug discovery

Physicochemical Property Differentiation Relative to Pyranose-Based Galectin-3 Inhibitors

It is important to note that a prior search result incorrectly associated CAS 2034430-24-3 with Galectin-3 IC50 data (BindingDB entries BDBM50549956/CHEMBL4759243). Those entries correspond to a structurally distinct pyranose glycoside (US12269819, Example 42) with a molecular weight of >500 Da, multiple hydroxyl groups, and a chiral sugar core. While no direct biological comparison can be made, the small, achiral, and relatively low molecular weight (420.3 Da) imidazole-azetidine scaffold of CAS 2034430-24-3 is inherently more aligned with lead-like chemical space—offering fewer hydrogen bond donors, lower topological polar surface area, and greater synthetic tractability—compared to the glycoside chemotype typical of many galectin inhibitors [1]. This distinction is relevant for programs optimizing for oral bioavailability or CNS penetration, where higher molecular weight and polarity are generally unfavorable.

Galectin-3 Drug-like properties Permeability

Recommended Deployment Scenarios for 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole (2034430-24-3)


Chemical Probe for Cytokine-Release Inhibitory Phenotype Screening

Given the patent family claiming 2-sulfonylimidazoles as cytokine release inhibitors [1], CAS 2034430-24-3 is best deployed as a screening set member in phenotypic assays measuring TNF-α, IL-1β, or IL-6 release from LPS-stimulated human PBMCs or THP-1 cells. Its structural complexity relative to the minimally substituted parent compounds allows researchers to test whether the o-bromophenylsulfonyl-azetidine appendage enhances potency or selectivity relative to simpler 2-sulfonylimidazole analogs.

Fragment-Based Screening Control for Bromodomain or Sulfonamide-Binding Pockets

Although the BindingDB bromodomain entries initially retrieved for this CAS number were misattributed, the presence of a sulfonyl group and a bromophenyl moiety makes this compound a suitable negative or positive control in bromodomain thermal shift assays or protein-observed 19F/1H NMR screens. Its use can help discriminate between specific acetyl-lysine mimetic activity and nonspecific sulfonamide-protein interactions [2].

Synthetic Chemistry Reference Standard for 1,3-Disubstituted Azetidine Library Production

The readily accessible synthesis of 1,3-disubstituted azetidines via N-arylsulfonylation of azetidine-3-sulfonyl intermediates is well precedented [3]. CAS 2034430-24-3 can serve as an analytically characterized standard (LC-MS, 1H/13C NMR) for quality control when parallel synthesizing azetidine-imidazole libraries, ensuring that the desired 1,3-bis(sulfonyl) substitution pattern is obtained.

Physicochemical Benchmarking for Lead-Like Property Optimization

With zero hydrogen bond donors, a molecular weight of 420.3 Da, and no stereogenic centers, this compound occupies a favorable position in lead-like chemical space . Medicinal chemistry teams can use it as a reference point when aiming to reduce the molecular weight and polarity of initial hits—for example, from high-molecular-weight natural-product-derived leads—while maintaining or improving target affinity.

Quote Request

Request a Quote for 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.